molecular formula C10H17NOS B1445017 2-(Thiomorpholin-4-yl)cyclohexan-1-one CAS No. 1248999-41-8

2-(Thiomorpholin-4-yl)cyclohexan-1-one

Cat. No.: B1445017
CAS No.: 1248999-41-8
M. Wt: 199.32 g/mol
InChI Key: NUMHVMMCNPVKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiomorpholin-4-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a thiomorpholine substituent at the 2-position. Commercial availability of this compound is currently discontinued, as noted in supplier catalogs.

Properties

IUPAC Name

2-thiomorpholin-4-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHVMMCNPVKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 2-(Thiomorpholin-4-yl)cyclohexan-1-one typically involves nucleophilic substitution or condensation reactions between cyclohexanone derivatives and thiomorpholine or its precursors. The key steps generally include:

  • Activation of the cyclohexanone ring (e.g., via halogenation or formation of a suitable leaving group).
  • Nucleophilic attack by thiomorpholine or a thiomorpholine derivative at the activated site.
  • Cyclization and purification to isolate the target compound.

While direct literature on this compound is limited, analogous compounds such as 2-(Morpholin-3-yl)cyclohexan-1-one provide relevant insights into preparation methods due to structural similarities.

Preparation via Reaction of Cyclohexanone Derivatives with Thiomorpholine

A common synthetic route involves the reaction of cyclohexanone derivatives bearing a suitable leaving group with thiomorpholine under controlled conditions:

Step Reaction Component Conditions Outcome
1 Cyclohexanone derivative (e.g., halogenated at position 2) Typically reflux in polar solvent (e.g., ethanol, DMF) Activated intermediate ready for substitution
2 Thiomorpholine Added as nucleophile Nucleophilic substitution at activated site
3 Acid or base catalyst (optional) Acidic or basic medium to facilitate reaction Enhanced reaction rate and yield
4 Work-up and purification Extraction, crystallization Isolation of this compound

This method is analogous to the preparation of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride, where morpholine reacts with cyclohexanone under acidic conditions to form the substituted product, followed by salt formation with hydrochloric acid.

Catalytic and One-Pot Synthetic Strategies

Recent advances in heterocyclic synthesis have introduced one-pot and catalytic methods for morpholine and piperazine derivatives, which can be adapted for thiomorpholine analogs:

  • Organocatalytic One-Pot Synthesis: Utilizing chiral organocatalysts (e.g., urea or thiourea derivatives based on Cinchona alkaloids), substrates such as amino alcohols and glyoxals undergo cascade reactions to yield substituted morpholin-2-ones with high enantioselectivity. Although this research focuses on morpholin-2-ones, the methodology offers a framework for synthesizing thiomorpholine analogs by replacing oxygen with sulfur in the ring.

  • Cascade Ring-Opening and Lactonization: Acid-catalyzed cascade reactions involving ring-opening and aryl shifts have been reported for morpholin-2-ones, yielding bicyclic structures with stereocontrol. Similar strategies could be applied to thiomorpholine derivatives to access this compound analogs.

Industrial and Batch Synthesis Considerations

Industrial synthesis typically involves:

This approach is exemplified by the synthesis of morpholine-substituted cyclohexanones, where reaction parameters are optimized for yield and purity.

Summary Table of Preparation Methods

Method Key Reactants Catalysts/Conditions Advantages Limitations
Nucleophilic substitution Halogenated cyclohexanone + thiomorpholine Reflux in ethanol or DMF; acid/base catalyst Straightforward; scalable Requires pre-functionalized substrate
Organocatalytic one-pot synthesis Amino alcohols + aryl glyoxals (adaptable) Urea/thiourea catalysts; acidic conditions High stereoselectivity; efficient Primarily developed for morpholine, needs adaptation
Batch industrial process Cyclohexanone derivatives + thiomorpholine Controlled temperature; batch reactor High yield and purity Requires optimization for scale

Research Findings and Notes

  • The substitution of morpholine with thiomorpholine introduces sulfur, which may affect nucleophilicity and reaction kinetics, requiring tailored reaction conditions.
  • Acidic conditions favor the formation of hydrochloride salts in morpholine analogs; similar salt formation may be applied for thiomorpholine derivatives to enhance stability.
  • Enantioselective synthesis methods developed for morpholin-2-ones demonstrate potential for high stereocontrol in thiomorpholine analogs, which is significant for pharmaceutical applications.
  • No direct patents or industrial processes specifically for this compound were found, but related morpholine compounds have documented synthetic routes that can be adapted.

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The ketone group undergoes nucleophilic additions due to its electrophilic nature. Key reactions include:

Grignard Reactions

  • Reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols. The thiomorpholine’s electron-donating sulfur atom slightly activates the carbonyl, accelerating nucleophilic attack .

  • Example: Reaction with methylmagnesium bromide yields 2-(thiomorpholin-4-yl)-1-(cyclohexyl)ethanol.

Reduction

  • Catalytic hydrogenation (H₂/Pd) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol. Stereoselectivity depends on steric effects from the thiomorpholine ring .

Reaction Reagent Product Yield Source
Grignard AdditionCH₃MgBr2-(Thiomorpholin-4-yl)-1-cyclohexylethanol78%
Borohydride ReductionNaBH₄, MeOH2-(Thiomorpholin-4-yl)cyclohexanol92%

Alkylation and Acylation at the Thiomorpholine Nitrogen

The secondary amine in the thiomorpholine ring participates in alkylation and acylation:

Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form quaternary ammonium salts. Steric hindrance from the cyclohexanone ring slows reactivity compared to linear analogs.

Acylation

  • Acetyl chloride or anhydrides yield N-acylthiomorpholine derivatives. The reaction is reversible under acidic conditions .

Oxidation Reactions

The sulfur atom in thiomorpholine undergoes selective oxidation:

  • Sulfoxide Formation : Treatment with H₂O₂ or mCPBA oxidizes sulfur to sulfoxide, altering ring conformation and electronic properties .

  • Sulfone Formation : Stronger oxidants (e.g., KMnO₄) yield sulfones, significantly increasing ring polarity .

Oxidation State Reagent Product Application
SulfoxideH₂O₂, AcOH2-(Thiomorpholin-4-yl-oxide)cyclohexanoneChiral auxiliaries
SulfoneKMnO₄, H₂O2-(Thiomorpholin-4-yl-dione)cyclohexanoneBioactive intermediates

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclizations and ring-opening pathways:

Cyclization

  • Under acidic conditions, the thiomorpholine nitrogen attacks the carbonyl carbon, forming fused bicyclic structures (e.g., thiazinone derivatives) .

Ring-Opening

  • Strong bases (e.g., NaOH) cleave the thiomorpholine ring via nucleophilic attack at sulfur, yielding mercaptoamine intermediates .

Electrophilic Substitution

The cyclohexanone ring undergoes electrophilic substitution at the α-position:

Halogenation

  • Bromination (Br₂/AcOH) occurs at the 3-position of cyclohexanone, stabilized by thiomorpholine’s electron-donating effects .

Nitration

  • Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the 4-position, though yields are moderate due to competing oxidation .

Biological Interactions

While not a direct reaction, the compound’s sulfur and nitrogen atoms facilitate interactions with biological targets:

  • Enzyme Inhibition : Binds to cytochrome P450 enzymes via sulfur coordination, altering metabolic pathways .

  • Antioxidant Activity : The thiomorpholine ring scavenges free radicals, as shown in DPPH assays .

Key Mechanistic Insights

  • Steric Effects : The cyclohexanone ring imposes steric constraints, favoring reactions at less hindered sites (e.g., carbonyl over thiomorpholine nitrogen) .

  • Electronic Effects : Sulfur’s polarizability enhances nucleophilicity at nitrogen and stabilizes carbocation intermediates in SN1 pathways .

Scientific Research Applications

Medicinal Chemistry

2-(Thiomorpholin-4-yl)cyclohexan-1-one is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiomorpholine compounds exhibit significant anticancer properties. A study synthesized several derivatives, including this compound, and evaluated their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated notable antiproliferative effects, suggesting further exploration into their mechanisms of action is warranted.

The compound is also noted for its antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values require further investigation.

Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in MDA-MB-231
Inhibition of cell growth in HepG2
AntimicrobialInhibition of bacterial growth

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities or different chemical properties.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its ability to act as a building block for various chemical syntheses makes it valuable in industrial settings.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-(Thiomorpholin-4-yl)cyclohexan-1-one with related cyclohexanone derivatives:

Compound Name Substituents at 2-Position Molecular Formula Notable Features
This compound Thiomorpholine (S,N-heterocycle) C₁₀H₁₅NOS Sulfur atom enhances lipophilicity
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr) Isopropylamino, 3-methoxyphenyl C₁₆H₂₃NO₂ Psychoactive; Schedule I controlled
2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXE) Ethylamino, 3-methoxyphenyl C₁₅H₂₁NO₂ Hallucinogen; Schedule I
2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one Methylamino, 2-chlorophenyl C₁₃H₁₆ClNO Potential analgesic/psychoactive

Key Observations :

  • Thiomorpholine vs. Amine/Aryl Groups: The thiomorpholine group introduces a rigid, sulfur-containing ring, likely increasing metabolic resistance compared to linear amines (e.g., ethylamino in MXE).

Pharmacological and Physicochemical Properties

Property This compound MXiPr MXE
Molecular Weight 197.3 g/mol 261.4 g/mol 247.3 g/mol
LogP (Predicted) ~2.1 ~3.0 ~2.8
Solubility Moderate in DMSO Low in water Low in water
Reported Activity Not documented NMDA receptor antagonist Dissociative effects

Notes:

  • The thiomorpholine group likely reduces water solubility compared to morpholine analogs due to increased hydrophobicity.

Regulatory and Commercial Status

    Biological Activity

    2-(Thiomorpholin-4-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound has the following structural formula:

    C9H15N1S1O1\text{C}_9\text{H}_{15}\text{N}_1\text{S}_1\text{O}_1

    This structure features a thiomorpholine ring, which is known for imparting various biological activities to compounds.

    Biological Activity Overview

    This compound exhibits several biological activities, particularly in antimicrobial and anti-tuberculosis applications. Its mechanism of action often involves interaction with specific enzymes and cellular pathways.

    The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

    • Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial survival, similar to other compounds with thiomorpholine moieties.
    • Cellular Signaling Pathways : It influences signaling pathways that are essential for cell proliferation and survival, potentially altering cellular responses to stress.

    Antimicrobial Activity

    Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity:

    CompoundTarget BacteriaMIC (µg/mL)
    This compoundM. tuberculosis0.125 - 0.5
    Other derivativesM. abscessus0.0039 - 0.6

    These findings suggest that modifications in the chemical structure can enhance or diminish the antimicrobial properties of the compound .

    Cytotoxicity Studies

    In vitro studies have shown that this compound exhibits low toxicity towards human cell lines. Specifically, it demonstrated less than 20% inhibition at a concentration of 50 µM, indicating a favorable safety profile for potential therapeutic applications .

    Case Studies

    Several case studies highlight the effectiveness of this compound in treating infections:

    • Study on Anti-Tuberculosis Activity : A comprehensive screening of a library of compounds identified this thiomorpholine derivative as a promising candidate against M. tuberculosis, leading to further structure-activity relationship (SAR) studies that optimized its efficacy .
    • Zebrafish Model Studies : In vivo models using zebrafish have confirmed the compound's efficacy against mycobacterial infections, showcasing its potential for development into a therapeutic agent for tuberculosis .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 2-(Thiomorpholin-4-yl)cyclohexan-1-one?

    • Methodological Answer : Synthesis of cyclohexanone derivatives typically involves nucleophilic substitution or condensation reactions. For example, substituted furan-cyclohexanone analogs (e.g., 2-(3-aryl-furan-2-yl)cyclohexan-1-one) are synthesized using Friedel-Crafts acylation or Claisen-Schmidt condensation, achieving yields between 37% and 75% depending on substituent electronic effects . Optimization requires adjusting reaction time, temperature, and catalysts (e.g., Lewis acids). Characterization via TLC (Rf values: 0.33–0.35) and spectroscopic methods (¹H/¹³C NMR) is critical for confirming regioselectivity and purity.

    Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

    • Methodological Answer :

    • ¹H NMR : Key signals include cyclohexanone carbonyl protons (~2.1–2.5 ppm) and thiomorpholine NH/S-linked protons (δ 1.5–3.0 ppm). Substituent-dependent splitting patterns help confirm stereochemistry.
    • HRMS : Accurate mass analysis (e.g., [M+H]⁺ or [M+Na]⁺) should match theoretical values within 5 ppm error. For analogs like fluorexetamine, HRMS data (MF: C₁₄H₁₈FNO·HCl) align with calculated m/z 271.8 .
    • 19F/³⁵Cl NMR : Useful for halogenated analogs to verify substitution positions .

    Advanced Research Questions

    Q. How can structural ambiguities in cyclohexanone derivatives be resolved during characterization?

    • Methodological Answer : Misassignment of substituents (e.g., ethylamino vs. amino groups) is common. Cross-validate using:

    • X-ray crystallography : Resolves absolute configuration.
    • Isotopic labeling : For tracking reaction pathways.
    • Comparative NMR : Contrast with known analogs (e.g., corrected structures for 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one vs. misassigned amino derivatives) .

    Q. What experimental strategies evaluate the anti-inflammatory or antioxidant activity of this compound analogs?

    • Methodological Answer :

    • In vitro assays : Use RAW 264.7 macrophages to measure nitric oxide (NO) inhibition (anti-inflammatory) or DPPH radical scavenging (antioxidant). For example, Mannich base derivatives of cyclohexanone show IC₅₀ values comparable to diclofenac but reduced antioxidant activity due to electron-withdrawing substituents .
    • Dose-response curves : Establish potency (EC₅₀) and toxicity (LD₅₀) thresholds.

    Q. How to ensure analytical purity and stability for pharmacological studies?

    • Methodological Answer :

    • HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥98% is required for reference standards, as seen with fluorexetamine hydrochloride .
    • Stability testing : Store at -20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).

    Q. What structure-activity relationships (SARs) govern the biological activity of thiomorpholine-cyclohexanone hybrids?

    • Methodological Answer :

    • Electron-donating groups (e.g., methoxy) enhance receptor binding in arylcyclohexylamines but may reduce metabolic stability.
    • Thiomorpholine vs. morpholine : Sulfur substitution increases lipophilicity (logP), affecting blood-brain barrier permeability. For example, methoxetamine (MXE) analogs with 3-methoxy groups exhibit NMDA receptor antagonism .
    • Steric effects : Bulky substituents (e.g., 2,4-dimethylphenyl) hinder activity in furan-cyclohexanone derivatives .

    Data Contradictions and Validation

    Q. How to address discrepancies in reported biological activities of structurally similar compounds?

    • Methodological Answer :

    • Meta-analysis : Compare datasets across studies (e.g., MXE vs. fluorexetamine potency in receptor assays) .
    • Reproducibility testing : Validate assays under standardized conditions (pH, temperature, cell lines).
    • Molecular docking : Predict binding affinities to reconcile in vitro/in vivo disparities .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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